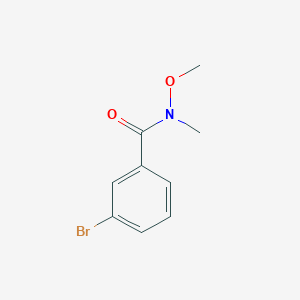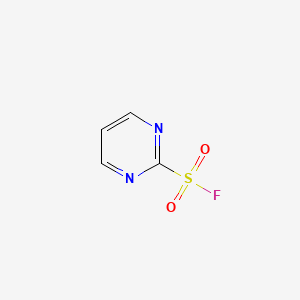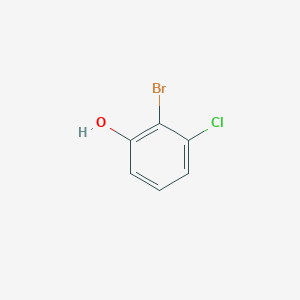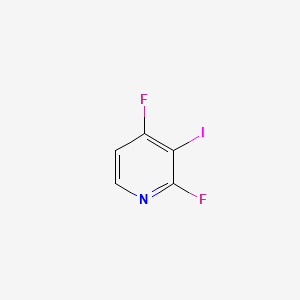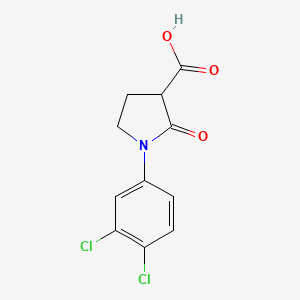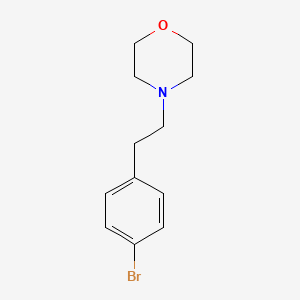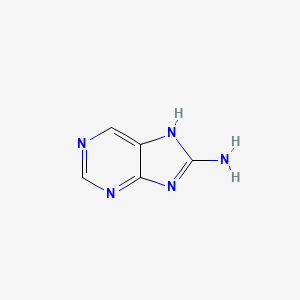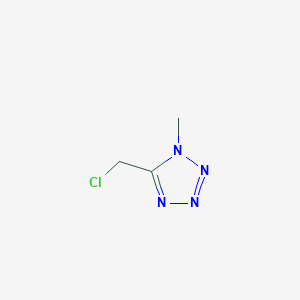
5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole
Vue d'ensemble
Description
Tetrazoles are a class of synthetic heterocycles with a wide range of applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. The 5-substituted tetrazoles, including 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole, are of significant interest due to their role as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. They are also important in drug design as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicities and metabolic resistance .
Synthesis Analysis
The synthesis of 5-substituted tetrazoles, such as 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole, can be achieved through various methods, including those based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides. These methods have evolved from early procedures to more recent ones, with a focus on reaction mechanisms. For instance, the cyclization reaction of benzyl alcohol containing amides with NaN3 and SiCl4 can lead to chlorination and the formation of novel azoles . Additionally, alkylation reactions with methyl chloromethyl ether under phase-transfer catalysis conditions have been reported to produce isomeric methoxymethyltetrazoles .
Molecular Structure Analysis
The molecular structure of 5-substituted tetrazoles, including those with a chloromethyl group, has been elucidated using techniques such as X-ray crystallography. The central tetrazole ring is typically planar, and the substituents at the 1- and 5-positions can influence the overall molecular conformation. For example, in some derivatives, the phenyl rings are inclined at various angles relative to the tetrazole ring, affecting the molecule's three-dimensional shape .
Chemical Reactions Analysis
The reactivity of 5-substituted tetrazoles can be complex, often leading to the formation of two isomers, 1,5- and 2,5-disubstituted tetrazoles, in various ratios. Reactions with high or unusual regioselectivities have been described, and the mechanisms behind these reactions are of considerable interest. For instance, the reaction of 5-dinitromethyl-2-methyl-2H-tetrazole with diazoalkanes can yield isomeric products, indicating the influence of substituents on the direction of reactions with diazo compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole and related compounds are influenced by their molecular structure. The presence of substituents such as chloromethyl groups can affect properties like acidity, lipophilicity, and metabolic resistance, which are crucial for their application in medicinal chemistry. The intermolecular interactions, such as hydrogen bonding and Cl...π interactions, contribute to the stability and supramolecular assembly of these compounds in the crystalline state .
Applications De Recherche Scientifique
Alkylation and Synthesis
5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole and its derivatives are primarily used in organic synthesis and have various applications. One study outlined the alkylation of 5-aryl(hetaryl)tetrazoles with methyl chloromethyl ether under phase-transfer catalysis, leading to the formation of isomeric 1- and 2-methoxymethyltetrazoles. The reaction exhibited high regioselectivity, indicating the potential for these compounds in precise synthetic applications (Myznikov et al., 2004).
Structural and Energetic Properties
Tetrazole derivatives, including those related to 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole, have been studied for their structural and energetic properties. A comprehensive study on the chemistry of 5-(tetrazol-1-yl)-2H-tetrazole discussed the synthesis of various salts and complexes, characterization through spectroscopy and X-ray diffraction, and evaluated their potential as energetic materials in different applications. The study also included energetic performance parameters and discussed their stability and performance compared to common explosives (Fischer et al., 2013).
Medicinal Chemistry
In medicinal chemistry, 5-substituted tetrazoles, including variants of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole, are significant. They are often used as bioisosteres of carboxylic acids due to their similar acidity but higher lipophilicity and metabolic resistance. The synthesis and functionalization of these compounds are challenging due to isomer formation but are crucial for the development of pharmacologically active compounds (Roh et al., 2012).
Magnetic Properties
The magnetic properties of compounds derived from 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole have also been a subject of study. For instance, polymeric chain complexes of copper(II) chloride with 1,5-disubstituted tetrazoles were synthesized and analyzed. These complexes were found to exhibit antiferromagnetic coupling, indicating their potential in materials science and engineering (Voitekhovich et al., 2021).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, potential applications, or areas that need further study.
I hope this helps! If you have any other questions or need further clarification, feel free to ask.
Propriétés
IUPAC Name |
5-(chloromethyl)-1-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4/c1-8-3(2-4)5-6-7-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQSOGTBSMUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480379 | |
| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |
CAS RN |
57235-84-4 | |
| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
